3-(Iminomethyl)phenol
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Overview
Description
3-(Iminomethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an iminomethyl group (-CH=NH) attached to the third position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Iminomethyl)phenol can be synthesized through several methods. One common approach involves the reaction of m-phenylenediamine with 2-hydroxybenzaldehyde in a 1:1 molar ratio. This reaction typically occurs under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Iminomethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and catalysts like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Scientific Research Applications
3-(Iminomethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Iminomethyl)phenol involves its ability to act as a nucleophile and an oxidizing agent . The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: A phenolic compound with antiseptic properties.
Hydroquinone: A reduced form of quinone, commonly used in photographic development and as a skin-lightening agent.
Uniqueness
3-(Iminomethyl)phenol is unique due to the presence of the iminomethyl group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methanimidoylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-6-2-1-3-7(9)4-6/h1-5,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECWUPPOJLTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733558 |
Source
|
Record name | 3-(Iminomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61022-59-1 |
Source
|
Record name | 3-(Iminomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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